tert-butyl N-[(6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-9-10-6-11-7-12(16)4-5-13(11)17-8-10/h4-5,7,10,17H,6,8-9H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMMTDDXNNNQPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC2=C(C=CC(=C2)F)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate typically involves the following steps:
Formation of the 6-fluoro-1,2,3,4-tetrahydroquinoline core: This can be achieved through a series of reactions starting from commercially available precursors. For example, the reduction of 6-fluoroquinoline can yield 6-fluoro-1,2,3,4-tetrahydroquinoline.
Introduction of the carbamate group: The 6-fluoro-1,2,3,4-tetrahydroquinoline is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research and development:
Antimicrobial Activity
Preliminary studies indicate that tert-butyl N-[(6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate may possess antimicrobial properties. It has been evaluated against various bacterial strains, including:
| Bacterial Strain | Observed Effect |
|---|---|
| Escherichia coli | Significant inhibition |
| Bacillus cereus | Significant inhibition |
These findings suggest its potential as an antimicrobial agent in therapeutic applications.
Anticancer Properties
Research has shown that this compound may interact with specific enzymes or receptors involved in cancer pathways. Its ability to modulate enzyme activity suggests potential applications in cancer treatment strategies. Notable effects include:
| Mechanism of Action | Potential Impact |
|---|---|
| Enzyme Inhibition | Modulation of cancer cell survival pathways |
Antimicrobial Evaluation
In a study assessing the antibacterial activity of various carbamate derivatives, this compound demonstrated significant activity against E. coli and B. cereus compared to control agents. This study highlights the compound's promise for further development as an antimicrobial agent.
Cancer Research
Another investigation focused on the compound's role in modulating cellular signaling pathways associated with cancer cell survival. The study emphasized its potential as a therapeutic candidate targeting specific cancer types through enzyme inhibition.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves the reaction of 6-fluoro-1,2,3,4-tetrahydroquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction is usually conducted under inert conditions to prevent unwanted side reactions.
Mechanism of Action
The mechanism of action of tert-butyl N-[(6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Core Structure Differences: The tetrahydroquinoline core (target compound) vs. tetrahydroisoquinoline () alters ring topology, affecting π-π stacking and receptor binding. Isoquinoline derivatives often exhibit distinct biological profiles (e.g., anti-cancer vs. neuroactive) .
Substituent Effects :
- The 1-benzyl group in the analogue from increases molecular weight by ~116 g/mol and enhances lipophilicity (clogP ~3.5 vs. ~2.0 for the target compound), making it more suitable for blood-brain barrier penetration .
- The 6-fluoro substituent is conserved across analogues, suggesting its role in metabolic stability and electronic modulation of the aromatic system .
Synthetic Accessibility: The target compound’s synthesis likely requires fewer steps compared to the benzodioxole derivative (), which involves a low-yield (56.6%) Suzuki coupling . The tetrahydroisoquinoline analogue () shares similar carbamate protection but may require distinct regioselective functionalization due to isoquinoline’s reactivity .
Table 2: Reactivity and Application Profiles
Research Findings and Trends
Synthetic Methodologies : Palladium-catalyzed cross-couplings (e.g., ) are prevalent for introducing aryl/vinyl groups, but the target compound’s synthesis may favor simpler alkylation or reductive amination steps .
Purification : Silica gel chromatography () remains standard for achieving ≥95% purity, though crystallography (via SHELX, ) is critical for structural validation .
Drug Discovery Utility : The target compound’s balance of rigidity and solubility makes it preferable over bulkier analogues (e.g., benzyl-substituted) for fragment-based drug design .
Biological Activity
Chemical Identification
- IUPAC Name: tert-butyl N-[(6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate
- CAS Number: 1427379-98-3
- Molecular Formula: C15H21FN2O2
- Molecular Weight: 280.34 g/mol
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not available |
| Density | Not available |
| pKa | Not available |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds similar to this carbamate exhibit potential as inhibitors in several enzymatic pathways and receptor interactions.
Pharmacological Studies
Recent studies have explored the pharmacological effects of this compound, particularly its potential neuroprotective and anti-inflammatory properties. The following table summarizes key findings from various studies:
Case Studies
- Neuroprotection Study : In a study conducted on neuronal cell lines, this compound demonstrated significant neuroprotective effects against oxidative stress-induced apoptosis. The compound was shown to reduce markers of cell death and promote cell survival pathways.
- Anti-inflammatory Activity : Another study highlighted the compound's ability to inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential therapeutic application in diseases characterized by chronic inflammation.
In Vitro Studies
In vitro studies have shown that this compound can effectively modulate signaling pathways associated with neuroprotection and inflammation. The compound's ability to cross the blood-brain barrier enhances its potential for treating neurological disorders.
In Vivo Studies
Animal model studies have indicated that this compound can improve cognitive functions and reduce neuroinflammation in models of neurodegenerative diseases. These findings underscore the need for further exploration into its therapeutic applications.
Toxicological Profile
Preliminary toxicological assessments suggest that this compound has a favorable safety profile at therapeutic doses. However, comprehensive toxicity studies are required to establish safe dosage ranges for clinical applications.
Q & A
Q. What are the established synthetic routes for tert-butyl N-[(6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves coupling a fluorinated tetrahydroquinoline derivative with tert-butyl carbamate under nucleophilic conditions. For example, General Procedure B ( ) uses room-temperature reactions followed by flash column chromatography (0–50% EtOAc in petrol) to achieve moderate yields (~42%). Optimization strategies include:
- Solvent Selection : Polar aprotic solvents like DMF or THF () enhance reactivity.
- Catalysts/Additives : Bases like NaH or K₂CO₃ () improve deprotonation efficiency.
- Temperature Control : Elevated temperatures (e.g., 80°C in TFA-mediated deprotection, ) may accelerate steps but require monitoring for side reactions.
Q. Table 1: Comparative Synthetic Conditions
| Step | Conditions (Evidence Source) | Yield |
|---|---|---|
| Carbamate Coupling | DMF, K₂CO₃, 60°C () | ~50% |
| Deprotection | TFA, 80°C, 2h () | 98% |
| Purification | Gradient EtOAc/petrol () | 42% |
Q. How can researchers confirm the structural identity and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : Analyze - and -NMR spectra for characteristic peaks, such as tert-butyl singlet (~1.38 ppm, δH) and carbamate carbonyl (~155 ppm, δC) ().
- HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated vs. observed, ).
- Chromatography : Use HPLC or TLC () to assess purity (>95% by area normalization).
Advanced Research Questions
Q. What strategies resolve contradictions between predicted and observed spectroscopic data (e.g., NMR chemical shifts)?
Methodological Answer: Discrepancies may arise from solvent effects, tautomerism, or impurities. Solutions include:
Q. How can the stereochemical configuration at the tetrahydroquinolin-3-yl methyl position be determined?
Methodological Answer:
Q. What are key considerations for designing stability studies under varying conditions?
Methodological Answer:
Q. Table 2: Stability Study Design
| Condition | Protocol (Evidence Source) | Metrics |
|---|---|---|
| Acidic Hydrolysis | 0.1M HCl, 25°C, 24h () | % Carbamate Cleavage |
| Oxidative Stress | 3% H₂O₂, 40°C, 1 week () | Degradation Products |
Q. How can researchers mitigate competing side reactions during functionalization?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
